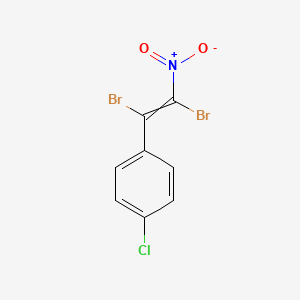
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a chlorine atom and a 1,2-dibromo-2-nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-4-nitrobenzene followed by the addition of a nitroethenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, using reagents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- 1,2-Dibromo-1,1-dichloroethane
Comparison: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is unique due to the presence of both nitro and dibromo groups, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Chloro-4-(1,2-dibromoethyl)benzene lacks the nitro group, making it less reactive in certain electrophilic substitution reactions .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
649755-34-0 |
|---|---|
Formule moléculaire |
C8H4Br2ClNO2 |
Poids moléculaire |
341.38 g/mol |
Nom IUPAC |
1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H |
Clé InChI |
MTYSMVQLIMPLTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


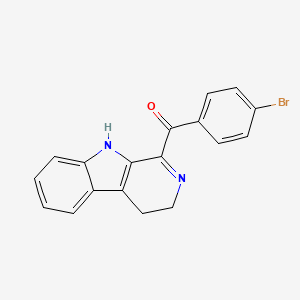
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
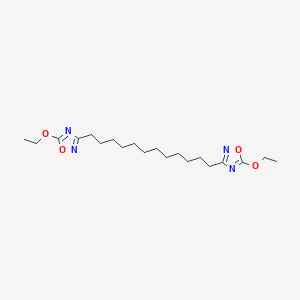
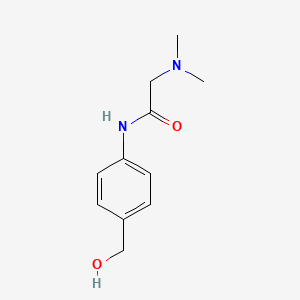
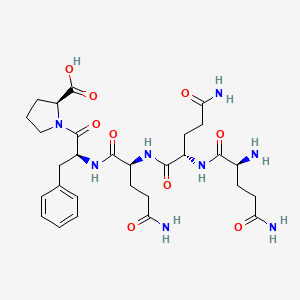

![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
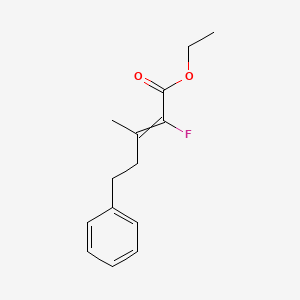
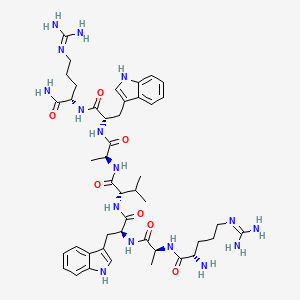
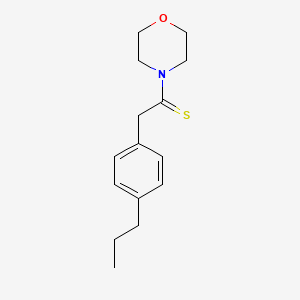
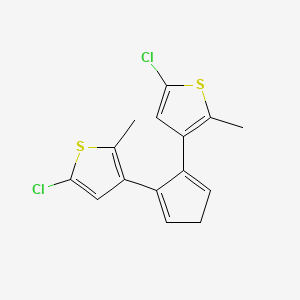
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
